molecular formula C19H10N2O3 B13730626 6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole

Cat. No.: B13730626
M. Wt: 314.3 g/mol
InChI Key: UIVBYDODYNAQRV-UHFFFAOYSA-N
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Description

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole (referred to here as 6-F-2,8-diOH-ICZ) is a polycyclic aromatic compound with the molecular formula C₁₉H₁₂N₂O₃. It is a hydroxylated and formylated derivative of indolo[3,2-b]carbazole (ICZ), a structural analog of tryptophan photoproducts. This compound is notable for its dual role as a potent aryl hydrocarbon receptor (AHR) ligand and a modulator of inflammatory responses . Endogenously produced via ultraviolet (UV) light-mediated oxidation of tryptophan, 6-F-2,8-diOH-ICZ exhibits high AHR binding affinity (Kd ≈ 7 × 10⁻¹¹ M), comparable to the environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . Its metabolism involves cytochrome P450 enzymes, yielding hydroxylated derivatives such as 2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde, which retain biological activity .

Properties

Molecular Formula

C19H10N2O3

Molecular Weight

314.3 g/mol

IUPAC Name

2,8-dihydroxyindolo[3,2-b]carbazole-6-carbaldehyde

InChI

InChI=1S/C19H10N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,23-24H

InChI Key

UIVBYDODYNAQRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(C4=NC5=C(C4=CC3=N2)C=C(C=C5)O)C=O

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Pathways

A classical approach involves a multi-step synthesis starting from commercially available indole derivatives such as 1-(phenylsulfonyl)-1H-indole and its 3-carbaldehyde analog. The synthesis typically includes:

  • Formation of the indolo[3,2-b]carbazole core via double Fischer indolization.
  • Introduction of hydroxyl groups at positions 2 and 8 through selective hydroxylation.
  • Formylation at position 6, often achieved by oxidation of a methyl or hydroxymethyl precursor group.

This route has been reported to yield the target compound in low overall yields (~2%) due to the complexity and sensitivity of intermediate steps.

Oxidative Coupling Route

An alternative and more recent method involves oxidative coupling between indole, acetaldehyde, and triethyl orthoformate, which provides a simpler synthetic route to the indolo[3,2-b]carbazole scaffold. Subsequent oxidation with selenium dioxide (SeO2) selectively introduces the formyl group at position 6. This method offers a more straightforward and higher-yielding approach compared to classical multi-step syntheses.

Reaction conditions for formylation:

  • Heating the intermediate compound in toluene at 110 °C.
  • Addition of 2.7 equivalents of selenium dioxide.
  • Stirring for 1 hour under magnetic stirring.
  • Isolation of 6-formyl derivative by preparative thin-layer chromatography (TLC).

This method reported a reaction yield of approximately 10% for the formylation step.

Reduction and Halogenation Derivatives

Following formylation, the aldehyde group can be reduced to a hydroxymethyl group using lithium borohydride (LiBH4) in tetrahydrofuran (THF) at 0 °C under nitrogen atmosphere. The reaction is quenched with acetic acid and purified by preparative TLC.

Halogenation of the indolo[3,2-b]carbazole scaffold at positions 6 and 12 can be achieved using N-bromosuccinimide (NBS), leading to bisubstituted derivatives. These modifications allow further functionalization and biological activity studies.

Biosynthetic and Enzymatic Insights

Biosynthetically, 6-formylindolo[3,2-b]carbazole can be formed from tryptophan via enzymatic pathways involving oxidative deamination and decarboxylation steps leading to indole-3-pyruvate and indole-3-acetaldehyde intermediates. Non-enzymatic reactions under acidic conditions or elevated temperatures also favor the formation of the formylated carbazole.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Double Fischer Indolization 1-(Phenylsulfonyl)-1H-indole derivatives Acid catalysis, reflux ~2 Established method, well-studied Low overall yield, multi-step
Oxidative Coupling + SeO2 Indole, acetaldehyde, triethyl orthoformate SeO2, toluene, 110 °C, 1 h ~10 (formylation step) Simpler, fewer steps, selective formylation Moderate yield, requires selenium reagent
Reduction of Aldehyde 6-Formyl derivative LiBH4, THF, 0 °C, N2 atmosphere Not specified Mild conditions, selective reduction Requires careful handling of reagents
Halogenation Indolo[3,2-b]carbazole derivatives NBS, room temperature Not specified Enables further functionalization Possible over-halogenation risks

Research Findings and Considerations

  • The oxidative coupling route followed by selenium dioxide oxidation represents a significant improvement in the synthesis of 6-formyl derivatives, offering a more practical approach for gram-scale preparation.
  • Purification by crystallization rather than chromatography has been adopted to manage the low solubility and improve scalability.
  • The formyl group at position 6 is chemically versatile, allowing further derivatization such as reduction to hydroxymethyl or halogenation, which are valuable for structure-activity relationship studies.
  • Enzymatic and non-enzymatic biosynthetic pathways provide insight into potential green chemistry approaches and biocatalytic synthesis, although these are less developed for preparative purposes.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include various hydroxylated and formylated derivatives of indolo[3,2-b]carbazole .

Scientific Research Applications

Aryl Hydrocarbon Receptor Activation

FICZ is recognized for its high affinity for the aryl hydrocarbon receptor (AhR), with a dissociation constant (K_d) of approximately 7×1011M7\times 10^{-11}M . The activation of AhR by FICZ has implications in several areas:

  • Toxicology : FICZ is involved in mediating the effects of environmental pollutants that activate AhR. Understanding its mechanism can aid in assessing the risks posed by dioxins and polycyclic aromatic hydrocarbons .
  • Pharmacology : Due to its ability to modulate AhR signaling pathways, FICZ is being explored for potential therapeutic applications. It may influence drug metabolism and efficacy by acting as a substrate for cytochromes P450 .

Photobiological Studies

FICZ is formed through the photolysis of tryptophan when exposed to ultraviolet light. This property makes it a valuable compound in photobiological research:

  • Photoproduct Formation : Studies have shown that FICZ can be produced efficiently under UV irradiation, highlighting its role as a natural photoproduct that can affect cellular signaling .
  • Skin Health Research : FICZ has been identified in human skin cells and is linked to conditions like vitiligo and seborrheic dermatitis. Investigating its presence and effects in these contexts could lead to better understanding and treatments for skin disorders .

Metabolic Studies

Research indicates that FICZ undergoes extensive metabolism in biological systems:

  • Metabolite Identification : Various metabolites of FICZ have been characterized using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). These studies have revealed several hydroxylated derivatives that may exhibit distinct biological activities .
  • Implications for Drug Development : Understanding the metabolic fate of FICZ can inform drug design and development strategies, particularly regarding how compounds interact with metabolic enzymes .

Environmental Applications

FICZ's role as an AhR ligand also extends to environmental science:

  • Pollutant Interaction : As a natural ligand for AhR, FICZ can help elucidate how various environmental contaminants exert their effects on living organisms. This knowledge is crucial for developing strategies to mitigate pollution-related health risks .

Data Summary Table

Application AreaKey FindingsReferences
Aryl Hydrocarbon ReceptorHigh affinity ligand influencing toxicology ,
Photobiological StudiesFormed via UV exposure; linked to skin conditions ,
Metabolic StudiesCharacterization of metabolites affecting drug design ,
Environmental ApplicationsUnderstanding pollutant interactions via AhR ,

Case Studies

  • Toxicological Impacts : Research demonstrated that FICZ significantly upregulates cytochrome P450 enzymes in HL-60 cells, indicating its role in xenobiotic metabolism and potential implications for drug interactions and toxicity assessments .
  • Skin Disease Association : A study identified sulfoconjugates of FICZ in urine samples from patients with skin diseases, suggesting its involvement in dermatological conditions and potential as a biomarker for skin health .

Mechanism of Action

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole exerts its effects by binding to the aryl hydrocarbon receptor (AHR). Upon binding, the AHR translocates to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT).

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on AHR Binding :

  • Methyl groups at positions 5 and 11 enhance AHR binding (IC₅₀ = 1.2 nM) by optimizing hydrophobic interactions, while hydroxylation at 2 and 8 positions balances affinity and solubility .
  • Diethyl or dibutyl substituents reduce binding (IC₅₀ > 150 nM) due to steric clashes with the AHR binding pocket .

In contrast, unmodified ICZ lacks this specificity, acting primarily as a dietary chemopreventive agent .

Material Science Utility: 2,8-Dicyano-ICZ derivatives exhibit aggregation-induced emission (AIE), making them suitable for optoelectronic devices . Fluorescence properties vary with substitution: 2,8-naphthyl-ICZ shows blue-shifted emission, while 6,12-naphthyl-ICZ red-shifts due to extended conjugation .

Biological Activity

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole (FICZ) is a significant compound derived from tryptophan that exhibits notable biological activities, particularly through its interaction with the aryl hydrocarbon receptor (AhR). This article delves into its biological activity, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.

FICZ is characterized by the following chemical properties:

PropertyValue
Molecular Formula C15H11N3O2
Molecular Weight 253.27 g/mol
IUPAC Name This compound
Kd (AhR Binding Affinity) 7 x 10^-11 M

FICZ acts primarily as a ligand for the AhR, a transcription factor that regulates gene expression in response to environmental toxins and endogenous compounds. Upon binding to AhR, FICZ induces the expression of various cytochrome P450 enzymes (CYP1A1, CYP1B1), which are involved in the metabolism of xenobiotics and endogenous substrates.

Key Findings:

  • FICZ has been shown to induce rapid and transient expression of AhR-regulated genes in both human and animal models .
  • The compound's high affinity for AhR suggests that it may play a role in modulating cellular responses to environmental stressors .

Biological Activities

FICZ has demonstrated several biological activities that are relevant to pharmacology and toxicology:

  • Antioxidant Activity : FICZ exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It modulates inflammatory responses through the regulation of cytokine production.
  • Anticancer Potential : Studies indicate that FICZ may inhibit tumor growth by inducing apoptosis in cancer cells via AhR signaling pathways .

Metabolic Pathways

The metabolism of FICZ involves several cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, which hydroxylate the compound to form various metabolites. These metabolites can further participate in biological activities or undergo conjugation reactions leading to detoxification.

Metabolite Profiles:

Research has identified several key metabolites resulting from FICZ metabolism:

MetaboliteEnzyme InvolvedBiological Activity
2-hydroxy-FICZCYP1A1Antioxidant activity
8-hydroxy-FICZCYP1B1Potential anticancer effects

Case Studies

Several studies have explored the biological implications of FICZ:

  • A study conducted by Rannug et al. demonstrated that UV irradiation of tryptophan leads to the formation of FICZ, which subsequently activates AhR signaling pathways .
  • Another research highlighted the role of FICZ in regulating gene expression related to xenobiotic metabolism, suggesting its potential use as a biomarker for environmental exposure .

Q & A

Q. What is the role of FICZ in aryl hydrocarbon receptor (AhR) signaling pathways, and how can its activation be experimentally validated?

FICZ is a high-affinity endogenous AhR ligand (Kd = 70 pM) that activates AhR-dependent transcriptional responses, such as CYP1A1 induction . To validate activation, researchers commonly use:

  • Reporter assays : Luciferase-based AhR-responsive reporter systems (e.g., XRE-driven luciferase).
  • Gene expression profiling : qPCR or RNA-seq to measure CYP1A1, CYP1B1, and other AhR target genes .
  • Competitive binding assays : Displacement of radiolabeled TCDD in AhR-binding studies .

Q. How is FICZ synthesized endogenously, and what methods are used to detect it in biological samples?

FICZ is generated via UVB-induced photooxidation of tryptophan or oxidative stress . Detection methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantification of FICZ and its metabolites (e.g., hydroxylated derivatives) in urine or cell lysates .
  • Immunoassays : Anti-FICZ antibodies for ELISA-based detection (limited due to cross-reactivity risks).

Q. What experimental approaches determine FICZ’s binding affinity and specificity for AhR?

  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (e.g., Kd calculation) .
  • AhR nuclear translocation assays : Immunofluorescence microscopy to track AhR localization post-FICZ treatment .
  • Co-immunoprecipitation : Validate AhR-ARNT complex formation using antibodies against AhR and ARNT .

Advanced Research Questions

Q. How can contradictory findings regarding FICZ’s dual roles in inflammation (pro- vs. anti-inflammatory) be resolved?

Contradictions arise from concentration-dependent effects, cell-type specificity, and AhR activation duration. Methodological strategies include:

  • Dose-response studies : Test FICZ at physiological (nM) vs. pharmacological (µM) ranges .
  • Cell-specific models : Compare immune cells (e.g., T-cells vs. keratinocytes) using siRNA-mediated AhR knockdown .
  • Time-course transcriptomics : RNA-seq at multiple timepoints to distinguish early (pro-inflammatory) and late (anti-inflammatory) pathways .

Q. What methodologies elucidate FICZ-induced phototoxicity in keratinocytes, particularly via CYP1A1 axis disruption?

  • UVA irradiation assays : Expose FICZ-treated keratinocytes to UVA and measure ROS production (DCFH-DA probe) and apoptosis (Annexin V/PI staining) .
  • CYP1A1 inhibition : Co-treat with α-naphthoflavone (CYP1A1 inhibitor) to assess FICZ metabolite accumulation .
  • Metabolomic profiling : LC-MS/MS to quantify FICZ oxidation products and their correlation with cytotoxicity .

Q. How can time-course transcriptomic analyses differentiate FICZ’s transient AhR activation from persistent TCDD-mediated effects?

  • Temporal sampling : Collect RNA at 0, 2, 6, 12, and 24 hours post-treatment.
  • Pathway enrichment analysis : Tools like DAVID or GSEA to identify dynamic pathways (e.g., NRF2 vs. NF-κB) .
  • ChIP-seq : Track AhR-DNA binding kinetics at CYP1A1 and inflammatory gene promoters .

Q. What synthetic strategies are effective for introducing halogen substituents into FICZ derivatives, and how are these compounds characterized?

  • Bromination : Use brominated indole precursors in Ullmann coupling or Suzuki-Miyaura reactions (e.g., 2,8-dibromo-FICZ) .
  • Purification : Column chromatography (silica gel) with dichloromethane/hexane eluents.
  • Structural validation : Single-crystal X-ray diffraction for stereochemistry, NMR (¹H/¹³C) for substituent positioning, and FTIR for functional groups .

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